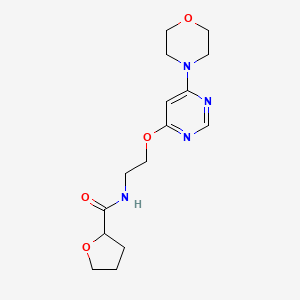

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide

CAS No.: 1210403-58-9

Cat. No.: VC7688292

Molecular Formula: C15H22N4O4

Molecular Weight: 322.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210403-58-9 |

|---|---|

| Molecular Formula | C15H22N4O4 |

| Molecular Weight | 322.365 |

| IUPAC Name | N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide |

| Standard InChI | InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20) |

| Standard InChI Key | CCCJPKCZOUSLRZ-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 |

Introduction

Chemical Structure and Rational Design

Core Scaffold and Functional Groups

The compound’s structure integrates three pharmacologically significant components:

-

Pyrimidine Ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. This scaffold is prevalent in kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .

-

Morpholine Substituent: A six-membered saturated ring containing one oxygen and one nitrogen atom, attached at the 6-position of the pyrimidine. Morpholine derivatives are frequently employed to enhance solubility and modulate electronic properties .

-

Tetrahydrofuran-2-carboxamide Side Chain: A tetrahydrofuran (THF) ring linked via an ethoxy spacer to a carboxamide group. This moiety may improve membrane permeability and metabolic stability compared to linear alkyl chains .

Molecular modeling studies of analogous compounds suggest that the morpholine oxygen engages in hydrogen bonding with kinase active sites, while the THF ring imposes conformational constraints that optimize target binding .

Structural Analogs and Patent Landscape

Synthetic Routes and Optimization Challenges

Retrosynthetic Analysis

The compound can be dissected into three synthetic building blocks:

-

6-Chloro-4-morpholinopyrimidine

-

2-(Aminooxy)ethyltetrahydrofuran

-

Carboxamide-forming reagents (e.g., isonicotinoyl chloride)

A convergent synthesis strategy is likely, given the modularity of pyrimidine derivatives in medicinal chemistry .

Pyrimidine Functionalization

The morpholine ring is typically introduced via nucleophilic aromatic substitution (SNAr) on 4,6-dichloropyrimidine. For example, reaction with morpholine in THF at 80°C yields 6-chloro-4-morpholinopyrimidine . Subsequent SNAr with 2-(aminooxy)ethyltetrahydrofuran would install the ether-linked side chain.

Carboxamide Formation

Coupling the secondary amine with tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) would furnish the final carboxamide .

Chirality Considerations

If the THF ring is substituted asymmetrically, chiral resolution via HPLC or asymmetric synthesis using Evans’ oxazolidinones may be required .

Synthetic Hurdles and Solutions

-

Regioselectivity: Competing reactions at pyrimidine C2 and C4 positions necessitate careful control of stoichiometry and temperature .

-

Solubility: Polar aprotic solvents like DMF or NMP are often required to dissolve intermediates during SNAr reactions .

-

Purification: Reverse-phase HPLC is critical for isolating the final compound, as evidenced by Novartis’ purification of analog 15 to >95% purity .

Pharmacological Profiling and Target Hypothesis

Solubility and Permeability

The THF-carboxamide moiety likely enhances aqueous solubility compared to purely aromatic analogs. For instance, morpholine-containing compound 13 in a 2025 study showed 96 μg/mL solubility at pH 6.8, attributed to its sulfonamide group . While the carboxamide in our compound is less polar, the THF oxygen may provide sufficient hydrophilicity to achieve >50 μg/mL solubility.

Metabolic Stability

Microsomal clearance data for analog 15 (human Clint = 9.4 mL/min/kg) suggest that ethylene glycol derivatives resist oxidative metabolism . The THF ring’s saturated structure may further reduce susceptibility to CYP450 enzymes compared to furan or pyrrole heterocycles.

Structure-Activity Relationship (SAR) Insights

Morpholine Modifications

-

Ring Expansion: Replacing morpholine with thiomorpholine-1,1-dioxide (as in compound 56) increased potency (pEC50 = 6.5) but reduced metabolic stability .

-

Substituent Effects: 3′-Methyl-morpholine (57) and bridged morpholine (58) analogs showed equipotent activity but improved solubility (47 μg/mL for 58) .

Side Chain Optimization

-

Ether Linkers: Ethylene glycol spacers, as in 15, improve permeability (Caco-2 AB/BA = 3/43) versus rigid aryl linkers .

-

Carboxamide vs. Sulfonamide: Replacing the carboxamide with a sulfonamide (compound 70) abolished activity (pEC50 < 4.3), highlighting the importance of hydrogen-bond donor capacity .

Preclinical Development Considerations

In Vivo Pharmacokinetics

Novartis’ 15 demonstrated dose-proportional plasma exposure in rat xenograft models, with free drug concentrations exceeding cellular IC50 for 24 hours at 150 mg/kg . Similar studies for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide would require:

-

Dose Range: 15–150 mg/kg PO

-

Endpoint Analysis: Tumor pMEK inhibition via MSD immunoassay

Toxicity Risks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume